molecular formula C20H16N6O2S2 B2957927 N-(4-(2-((3-(2-methylthiazol-4-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide CAS No. 1207050-06-3

N-(4-(2-((3-(2-methylthiazol-4-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide

Cat. No. B2957927
CAS RN: 1207050-06-3
M. Wt: 436.51
InChI Key: NCKXYLKYONVBDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound seems to be a derivative of thiazole, a heterocyclic compound . Thiazole derivatives have been studied for their pharmacological activities, including antimicrobial and anticancer properties .


Synthesis Analysis

While specific synthesis information for your compound is not available, similar thiazole derivatives have been synthesized by coupling substituted 2-amino benzothiazoles with other compounds .


Molecular Structure Analysis

The molecular structures of similar thiazole derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar thiazole derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .

Scientific Research Applications

Chemical Synthesis and Characterization

The compound N-(4-(2-((3-(2-methylthiazol-4-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide is a complex organic molecule with potential applications in scientific research, particularly in the field of medicinal chemistry. Its synthesis and structural characterization form the basis for exploring its utility in various biological applications. Studies like those conducted by Hassan, Hafez, and Osman (2014) have developed methodologies for synthesizing similar compounds, providing insights into their structural frameworks through techniques such as IR, MS, 1H-NMR, and 13C-NMR spectroscopy (Hassan, Hafez, & Osman, 2014).

Antimicrobial and Antifungal Applications

The exploration of novel compounds for antimicrobial and antifungal uses is a critical area of research due to the increasing resistance of pathogens to existing drugs. Compounds structurally related to N-(4-(2-((3-(2-methylthiazol-4-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide have been synthesized and evaluated for their biological activities. For instance, Senthilkumar et al. (2014) and Gouda et al. (2010) reported the synthesis of bioactive compounds with promising antimicrobial activities, indicating the potential of these molecules as bases for developing new antimicrobial agents (Senthilkumar et al., 2014); (Gouda et al., 2010).

Anticancer Activity

The evaluation of novel compounds for anticancer activity is a significant field of study, with researchers aiming to discover compounds that can effectively target cancer cells with minimal side effects. Studies on compounds similar to N-(4-(2-((3-(2-methylthiazol-4-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide have shown anticancer potential. Research by Senthilkumar and colleagues (2021) on related compounds has demonstrated anticancer activities, underscoring the importance of such molecules in the development of new anticancer therapies (Senthilkumar, Umarani, & Satheesh, 2021).

properties

IUPAC Name

N-[4-[2-[3-(2-methyl-1,3-thiazol-4-yl)anilino]-2-oxoethyl]-1,3-thiazol-2-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O2S2/c1-12-23-17(11-29-12)13-3-2-4-14(7-13)24-18(27)8-15-10-30-20(25-15)26-19(28)16-9-21-5-6-22-16/h2-7,9-11H,8H2,1H3,(H,24,27)(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCKXYLKYONVBDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)CC3=CSC(=N3)NC(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.